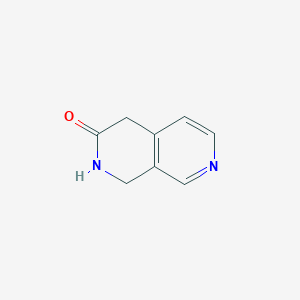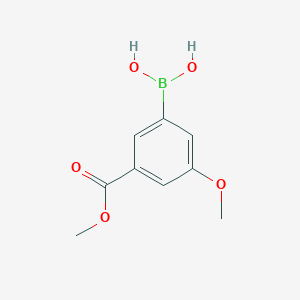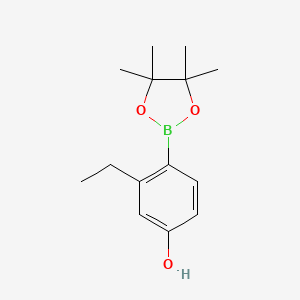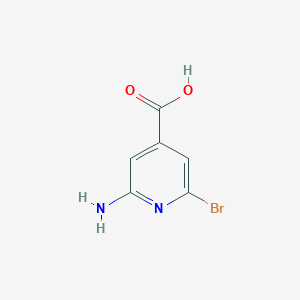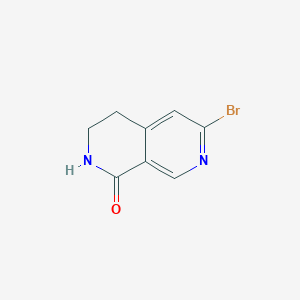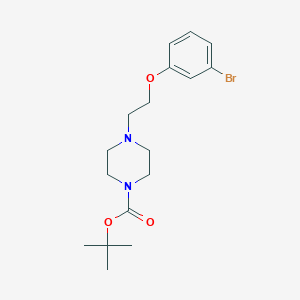
Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate is a chemical compound . It is used extensively in scientific research due to its wide range of applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
The preparation of similar compounds was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-Butyl 4-[2-(4-bromophenoxy)-ethyl]piperazine-1-carboxylate, are as follows: Molecular Weight: 385.3, Density: 1.293±0.06 g/cm3 (Predicted), Boiling Point: 459.0±45.0 °C (Predicted), Molecular Formula: C17H25BrN2O3 .Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Results or Outcomes: These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Biological Evaluation
- Scientific Field: Biochemistry
- Summary of Application: Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate has been used in biological evaluation studies. It has been screened for antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Methods of Application: The compound was screened in vitro at concentrations of 10 μg/disc .
- Results or Outcomes: The compound was found to be moderately active against the tested microorganisms .
X-ray Diffraction Studies
- Scientific Field: Crystallography
- Summary of Application: This compound has been used in X-ray diffraction studies to confirm its structure .
- Methods of Application: The compound was crystallized and its structure was analyzed using X-ray diffraction .
- Results or Outcomes: The crystal structure of the compound was successfully determined .
Synthesis of Bioactive Molecules
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular bioactive molecule being synthesized .
- Results or Outcomes: The synthesized bioactive molecules can be used in the development of new drugs .
Synthesis of Piperazine Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: This compound serves as a useful building block or intermediate in the synthesis of several piperazine derivatives .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular piperazine derivative being synthesized .
- Results or Outcomes: These derived compounds have shown a wide spectrum of biological activities .
Drug Discovery
- Scientific Field: Medicinal Chemistry
- Summary of Application: This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular drug substance being synthesized .
- Results or Outcomes: The synthesized drug substances can be used in the development of new drugs .
Orientations Futures
The piperazine moiety, found in Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate and similar compounds, plays an important role in various bioactive compounds . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Therefore, the future directions of research could involve exploring these areas further.
Propriétés
IUPAC Name |
tert-butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)11-12-22-15-6-4-5-14(18)13-15/h4-6,13H,7-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGHEGRFJLUEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156637 | |
| Record name | 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate | |
CAS RN |
1227954-64-4 | |
| Record name | 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
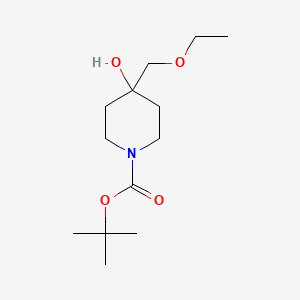
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)
